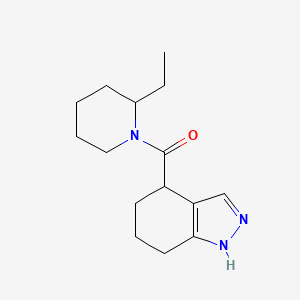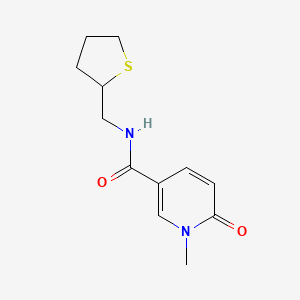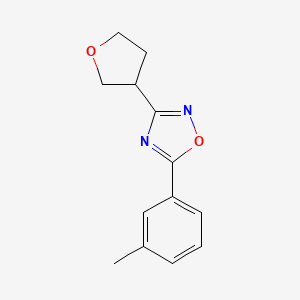![molecular formula C12H17N3O2 B7583126 3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole is a chemical compound with a molecular formula of C14H18N2O2. It is commonly referred to as DMTMOX, and it has been found to have several potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DMTMOX has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of DMTMOX as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a key role in many physiological processes, but they can also cause damage to cells and tissues if their levels become too high. DMTMOX has been shown to selectively react with ROS and produce a fluorescent signal, making it a valuable tool for studying ROS in living cells and tissues.
Wirkmechanismus
The mechanism of action of DMTMOX involves the reaction of the oxazole ring with ROS, which leads to the formation of a highly fluorescent compound. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of a cyclic peroxide intermediate that is highly reactive and capable of reacting with a variety of ROS species.
Biochemical and Physiological Effects:
DMTMOX has been shown to have several biochemical and physiological effects in laboratory experiments. One of the most notable effects is its ability to selectively detect and image ROS in living cells and tissues. In addition, DMTMOX has been shown to have low cytotoxicity and good cell permeability, making it a promising tool for studying ROS in a variety of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTMOX in lab experiments is its high selectivity for ROS. This allows researchers to specifically target and study ROS in biological systems, which can provide valuable insights into a variety of physiological processes. However, there are also some limitations to using DMTMOX in lab experiments. For example, the compound is relatively unstable and can decompose over time, which can affect its fluorescence properties. In addition, the compound is sensitive to pH changes and can produce false signals in acidic or basic environments.
Zukünftige Richtungen
There are several potential future directions for research on DMTMOX. One area of interest is the development of new synthesis methods that can improve the stability and fluorescence properties of the compound. Another area of interest is the use of DMTMOX in combination with other fluorescent probes to study complex biological systems. Finally, there is also potential for the development of new applications for DMTMOX in fields such as medicine and environmental science.
Synthesemethoden
DMTMOX can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common synthesis method involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 1,3,5-trimethylpyrazole in the presence of a base catalyst. The resulting product is then reacted with oxalyl chloride and dimethylamine to form DMTMOX.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7-11(10(4)17-14-7)6-16-12-8(2)13-15(5)9(12)3/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZKWQJQFLKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)




![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)

![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)

![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)